

Antiparasitic Agent-5 (CAS 2494276-55-8): A Technical Overview

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Compound of Interest		
Compound Name:	Antiparasitic agent-5	
Cat. No.:	B12403593	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Antiparasitic agent-5, identified by the Chemical Abstracts Service (CAS) number 2494276-55-8, is a synthetic compound that has demonstrated notable in vitro activity against the protozoan parasite Leishmania infantum, the causative agent of visceral leishmaniasis. Also referred to in scientific literature and commercial catalogs as "compound 8h," this small molecule has emerged as a point of interest in the ongoing search for novel antiparasitic therapies. This technical guide provides a comprehensive summary of the currently available data on Antiparasitic agent-5, including its physicochemical properties, biological activity, and a generalized framework for the experimental protocols used in its initial characterization.

Core Properties

The fundamental physicochemical properties of **Antiparasitic agent-5** are summarized below. It is important to note that some of these values are predicted and await experimental verification.



Property	Value	Source
CAS Number	2494276-55-8	Multiple Chemical Suppliers
Molecular Formula	C20H16CIN3O3	[1][2]
Molecular Weight	381.81 g/mol	[1][2]
IUPAC Name	5-chloro-1-ethyl-1,3-dihydro-3- (hydroxyimino)-2H-indol-2-one derivative	Inferred from structure
Boiling Point	665.3±65.0 °C (Predicted)	Chemical Database
Density	1.379±0.06 g/cm³ (Predicted)	Chemical Database

Biological Activity

Antiparasitic agent-5 has been characterized by its selective inhibitory activity against Leishmania infantum and its associated cytotoxicity against a human liver cell line.

Biological Target/Cell Line	Metric	Value	Reference
Leishmania infantum	IC ₅₀	2.50 μΜ	[1][3][4]
HepG2 (Human hepatocellular carcinoma)	CC50	6.78 μΜ	[1][3][4]

The selectivity index (SI), calculated as the ratio of CC₅₀ to IC₅₀, is a critical parameter in early-stage drug discovery, indicating the therapeutic window of a compound. For **Antiparasitic agent-5**, the SI is approximately 2.7, suggesting a narrow window between antiparasitic efficacy and host cell toxicity. Further structural modifications may be necessary to improve this selectivity.

Postulated Mechanism of Action



While the precise mechanism of action for **Antiparasitic agent-5** has not been explicitly detailed in the available literature, its structural classification as an isatin oxime derivative allows for informed speculation. Isatin and its derivatives are a well-documented class of compounds with a broad spectrum of biological activities, including antiparasitic effects.[5] Potential mechanisms for isatin-based compounds against parasitic organisms may involve:

- Enzyme Inhibition: Isatins are known to inhibit various parasitic enzymes, such as kinases and proteases, which are crucial for parasite survival and replication.[5]
- Disruption of Cellular Processes: These compounds may interfere with vital cellular functions within the parasite, including DNA replication, protein synthesis, and microtubule dynamics.
- Induction of Oxidative Stress: Some antiparasitic agents exert their effect by generating reactive oxygen species (ROS) within the parasite, leading to oxidative damage and cell death.

Further investigation is required to elucidate the specific molecular targets and signaling pathways affected by **Antiparasitic agent-5** in Leishmania infantum.

Experimental Protocols

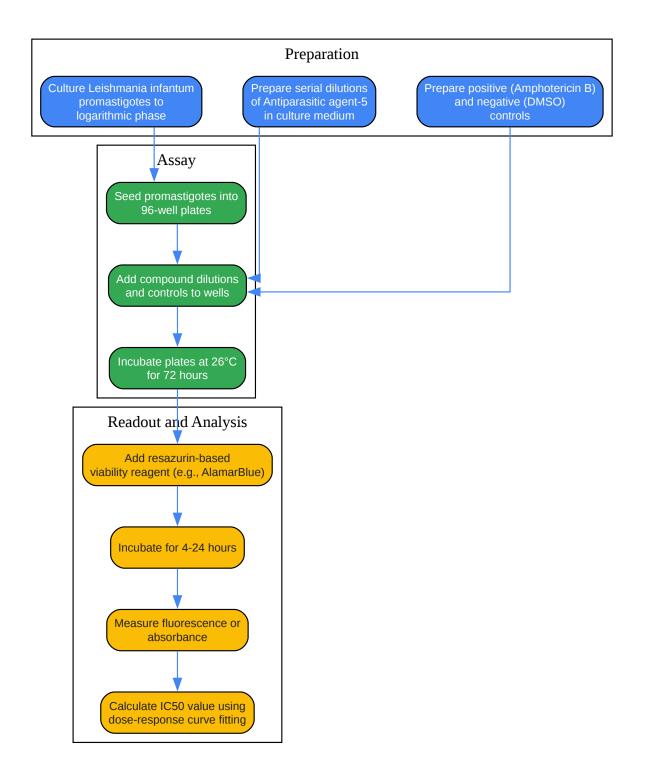
The following sections outline generalized experimental protocols for the assessment of antileishmanial activity and cytotoxicity, based on standard methodologies in the field. The specific parameters for the reported IC_{50} and CC_{50} values for **Antiparasitic agent-5** would be detailed in the original, currently unidentified, research publication.

In Vitro Anti-leishmanial Assay (Promastigote Viability)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against the promastigote (insect stage) of Leishmania infantum.

Experimental Workflow: In Vitro Anti-leishmanial Assay





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Caption: Workflow for determining the in vitro activity of **Antiparasitic agent-5** against Leishmania infantum promastigotes.

Methodology:

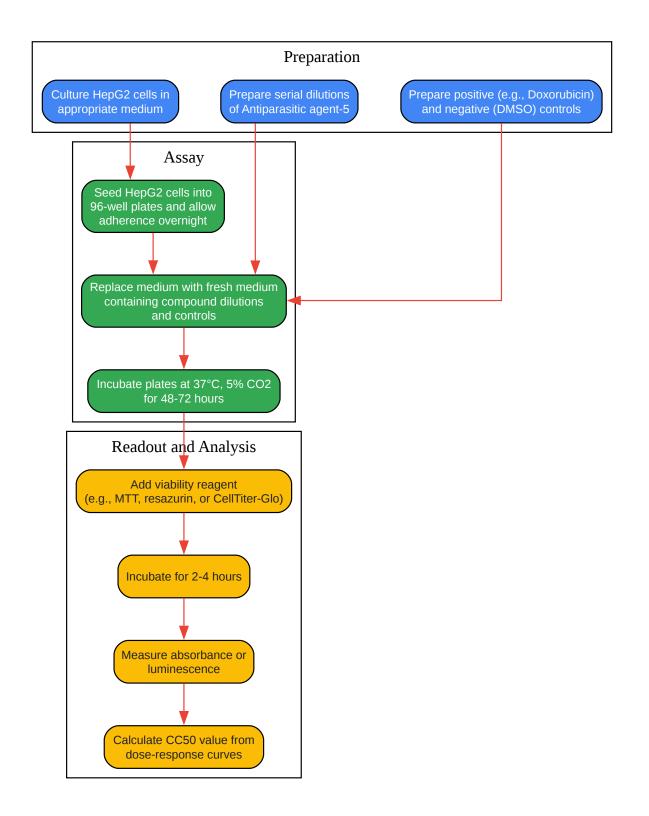
- Leishmania infantum Culture: Promastigotes are cultured in a suitable medium (e.g., M199 or Schneider's Drosophila Medium) supplemented with fetal bovine serum (FBS) at 26°C until they reach the mid-logarithmic growth phase.
- Compound Preparation: A stock solution of Antiparasitic agent-5 is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are then made in the culture medium to achieve the desired final concentrations for the assay.
- Assay Plate Preparation: Promastigotes are seeded into 96-well microtiter plates at a density of approximately 1×10^6 cells/mL.
- Compound Addition: The prepared dilutions of Antiparasitic agent-5, a positive control (e.g., Amphotericin B), and a negative control (vehicle, e.g., DMSO at the highest concentration used) are added to the respective wells.
- Incubation: The plates are incubated at 26°C for 72 hours.
- Viability Assessment: Cell viability is determined using a colorimetric or fluorometric method, such as the resazurin reduction assay (AlamarBlue) or MTT assay. A viability reagent is added to each well, and after an appropriate incubation period (typically 4-24 hours), the absorbance or fluorescence is measured using a microplate reader.
- Data Analysis: The percentage of growth inhibition is calculated relative to the negative control. The IC₅₀ value, the concentration of the compound that inhibits parasite growth by 50%, is determined by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mammalian Cell Cytotoxicity Assay (HepG2)

This protocol outlines a standard procedure for assessing the cytotoxic effects of a compound on a mammalian cell line, in this case, the human liver carcinoma cell line HepG2, to determine the 50% cytotoxic concentration (CC₅₀).



Experimental Workflow: Mammalian Cell Cytotoxicity Assay



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Caption: Workflow for determining the cytotoxicity of **Antiparasitic agent-5** against the HepG2 cell line.

Methodology:

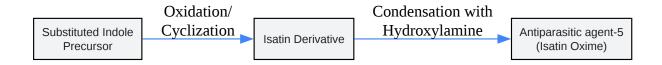
- Cell Culture: HepG2 cells are maintained in a suitable culture medium (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
- Compound Preparation: Similar to the anti-leishmanial assay, a stock solution of
 Antiparasitic agent-5 is prepared in DMSO and serially diluted in culture medium.
- Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at an appropriate density (e.g., 1 x 10⁴ cells per well) and allowed to adhere overnight.
- Compound Treatment: The culture medium is replaced with fresh medium containing the
 various concentrations of Antiparasitic agent-5, a positive control for cytotoxicity (e.g.,
 doxorubicin), and a negative vehicle control.
- Incubation: The plates are incubated for 48 to 72 hours under standard cell culture conditions.
- Viability Assessment: Cell viability is measured using a suitable assay, such as the MTT assay, which measures mitochondrial activity, or the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP.
- Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The CC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Synthesis

A definitive, published synthesis route for **Antiparasitic agent-5** (CAS 2494276-55-8) is not readily available in the public domain. However, based on its isatin oxime core structure, a plausible synthetic pathway can be proposed. Isatin derivatives are commonly synthesized through methods such as the Sandmeyer or Stolle syntheses. The final oxime functionality is typically introduced by the condensation of the isatin core with hydroxylamine.



Proposed Synthetic Relationship



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Caption: A generalized synthetic logic for the formation of **Antiparasitic agent-5** from an indole precursor.

Future Directions

Antiparasitic agent-5 represents a starting point for the development of novel anti-leishmanial compounds. Key areas for future research include:

- Identification of the Primary Literature: Locating the original research publication is paramount to access detailed experimental data and protocols.
- Mechanism of Action Studies: Elucidating the specific molecular target(s) of this compound in Leishmania infantum will be crucial for rational drug design and understanding potential resistance mechanisms.
- Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of
 Antiparasitic agent-5 will help to identify key structural features responsible for its activity
 and selectivity, with the goal of improving its therapeutic index.
- In Vivo Efficacy and Pharmacokinetics: Should a lead compound with an improved profile
 emerge, evaluation in animal models of visceral leishmaniasis will be necessary to assess its
 in vivo efficacy, pharmacokinetics, and safety.

In conclusion, **Antiparasitic agent-5** is a compound with documented in vitro activity against Leishmania infantum. While the currently available data is limited, it provides a foundation for further investigation into this chemical scaffold as a potential source of new treatments for leishmaniasis. The progression of this compound or its derivatives in the drug discovery pipeline will be contingent on more detailed biological and chemical characterization.



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